molecular formula C12H24N2O2 B2836141 tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate CAS No. 2413884-40-7

tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate

Cat. No.: B2836141
CAS No.: 2413884-40-7
M. Wt: 228.336
InChI Key: RHNFTJZIJSQCAZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate is a carbamate-protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of a 6,6-dimethyl-substituted piperidine ring. This compound is widely utilized in pharmaceutical synthesis as a building block for drug candidates, particularly in the development of protease inhibitors, kinase inhibitors, and central nervous system (CNS)-targeting molecules . The Boc group serves as a temporary protective group for amines, enabling selective reactions at other functional sites during multi-step syntheses. The 6,6-dimethyl substitution on the piperidine ring enhances steric hindrance and may influence the compound’s conformational stability, solubility, and binding affinity in biological systems.

Properties

IUPAC Name

tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNFTJZIJSQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CN1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

  • This compound is primarily utilized as a protecting group for amines during synthetic routes. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific functional groups. The stability of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate allows for selective reactions to occur without interference from the amine functionality.

Synthesis Process

  • The synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. This method is efficient and can be optimized for yield and purity under controlled conditions.

Pharmaceutical Applications

Drug Development

  • The compound shows promise in the development of new pharmaceuticals. Carbamates like this compound can serve as intermediates in the synthesis of biologically active compounds. Their unique structural features may influence interactions with biological targets, potentially affecting pharmacokinetics and bioavailability .

Biological Activity

  • While specific biological activity data is limited, carbamates generally exhibit diverse biological properties, including enzyme inhibition. The structure of this compound may enhance its effectiveness as a drug candidate by improving solubility and stability.

Industrial Applications

Large-scale Production

  • In industrial settings, continuous flow reactors are employed for the large-scale production of this compound. These reactors allow precise control over reaction conditions, leading to higher yields and purities while minimizing waste.

Data Table: Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
This compound6,6-dimethyl substitution on piperidineVersatile intermediate for further chemical modifications
tert-butyl ((3S)-3-hydroxypiperidin-4-yl)carbamateHydroxyl group attached to piperidine ringInvolved in various biochemical pathways
tert-butyl ((3S)-4-hydroxypyrrolidin-3-yl)carbamateHydroxypyrrolidine structureDistinct stereochemistry influencing reactivity

Case Studies

Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound highlighted the use of different solvents and temperatures to maximize yield. The best results were achieved using dichloromethane at room temperature, yielding over 90% efficiency .

Case Study 2: Biological Evaluation
Research evaluating the biological activity of similar carbamates indicated that modifications in their structure could significantly enhance their enzyme inhibition properties. This suggests that this compound may also exhibit improved pharmacological effects when appropriately modified .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Methyl Substituents

  • tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)
    This compound features a single methyl group at the 5-position of the piperidine ring. Compared to the 6,6-dimethyl analog, the reduced steric bulk may increase flexibility and improve solubility in polar solvents. Such derivatives are often employed in chiral synthesis due to their stereochemical rigidity .
  • tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)
    The cis-3-methyl substitution on the piperidine ring introduces axial chirality, which can modulate interactions with enzyme active sites. This compound is a key intermediate in the synthesis of antiviral agents .

Fluorinated Piperidine Derivatives

  • tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
    Fluorine substitution at the 3-position enhances electronegativity and metabolic stability. The trans-configuration may favor specific hydrogen-bonding interactions in target proteins, making it valuable in CNS drug design .
  • tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) The combination of fluorine and amino groups on the piperidine ring introduces both electronic and hydrogen-bonding functionalities, often exploited in kinase inhibitor scaffolds .

Bicyclic and Functionalized Carbamates

  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
    The bicyclic structure imposes rigid conformational constraints, improving selectivity for G protein-coupled receptors (GPCRs). This compound is frequently used in pain management therapeutics .
  • tert-Butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate (CAS: 2891597-48-9)
    The dioxo group introduces polar ketone functionalities, increasing water solubility and altering hydrogen-bonding capacity. Such derivatives are explored in proteolysis-targeting chimeras (PROTACs) .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Structural Notes References
tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate Not provided 6,6-dimethyl piperidine High steric hindrance, chiral centers
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 5-methyl piperidine Reduced steric bulk, stereochemical rigidity
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 cis-3-methyl piperidine Axial chirality, antiviral applications
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 trans-3-fluoro piperidine Enhanced metabolic stability, CNS targets
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Bicyclic 2-azabicycloheptane GPCR selectivity, conformational rigidity
tert-Butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate 2891597-48-9 2,6-dioxo piperidine Polar ketone groups, PROTAC applications

Biological Activity

Tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group and a piperidine ring, which may influence its interaction with various biological targets. Research has indicated that it exhibits properties such as antibacterial and antifungal activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C12H24N2O2C_{12}H_{24}N_{2}O_{2}. The structure includes:

  • A tert-butyl group, which enhances lipophilicity.
  • A piperidine ring with two methyl groups at the 6-position, contributing to steric bulk.

Synthesis

The synthesis of this compound typically involves the reaction of 6,6-dimethylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This synthetic route can be scaled for industrial production using continuous flow reactors to optimize yield and purity .

Antibacterial and Antifungal Properties

Research has explored the antibacterial and antifungal properties of this compound. In vitro studies have indicated that this compound demonstrates significant activity against various bacterial strains and fungi. The mechanism of action may involve disruption of cell membrane integrity or inhibition of key metabolic pathways in microorganisms.

Enzyme Inhibition

The compound's carbamate moiety suggests potential as an enzyme inhibitor. For example, similar carbamates have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation . The specific interactions between the compound and these enzymes can lead to varying degrees of inhibition, with IC50 values indicating potency levels.

Case Studies

  • Inhibition Studies : A study assessing various carbamates found that those with bulky alkyl groups, like tert-butyl, exhibited enhanced anti-influenza activity due to improved binding interactions with target sites .
  • Cell Viability Assays : In experiments involving cancer cell lines, compounds similar to this compound were tested for their effects on cell viability. Results indicated that modifications in the carbamate structure could significantly alter biological activity, emphasizing the importance of structural features .

The mechanism by which this compound exerts its biological effects may involve:

  • Formation of stable intermediates during enzymatic reactions.
  • Hydrogen bonding interactions with biological targets due to its carbamate group .
  • Potential modulation of receptor activity through allosteric mechanisms.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50/EC50 Values
This compoundAntibacterial, antifungalNot specified
Carbamate derivatives (general)AChE/BChE inhibitionIC50: 1.60 - 311.0 µM
Bulky alkyl carbamatesAnti-influenza activityNot specified

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